molecular formula C20H16N2OS B472682 N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide CAS No. 307510-48-1

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide

Cat. No. B472682
M. Wt: 332.4g/mol
InChI Key: BBSUYTNFGVIMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide” is a chemical compound with the molecular formula C20H16N2OS and a formula weight of 332.41884 . It is also known by its CAS number, CB72009729 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide” consists of a benzothiazole ring attached to a naphthyl group via an acetamide linkage . The benzothiazole ring contains a sulfur and a nitrogen atom, and the naphthyl group is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide”, such as its melting point, boiling point, and density, are not specified in the retrieved sources .

Scientific Research Applications

Fluorescent Chemosensors

A novel compound based on naphthyridine and benzothiazole groups, closely related to N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, has been developed as a turn-on fluorescent chemosensor for detecting Al 3+ and Fe 3+ ions simultaneously. This compound's absorbance and fluorescent intensities increase linearly in aqueous solutions upon interaction with these ions, with a proposed sensing mechanism supported by ESI mass spectra, 1 H NMR spectra, and density functional theory (DFT) calculations Denghui Yao et al., 2018.

Antimicrobial Nano-Materials

Benzothiazole derivatives, including those similar to N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, have been investigated for their antimicrobial activities. For instance, benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibited significant effectiveness against fungi, particularly Candida species, indicating the potential for developing new antimicrobial agents B. Mokhtari & K. Pourabdollah, 2013.

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds, including CBBA, MCBA, CFBA, and MFBA, showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies suggested significant binding affinity with Cyclooxygenase 1 (COX1), indicating potential biological activities Y. Mary et al., 2020.

Cytotoxicity and DFT Studies of Pd(II) and Pt(II) Complexes

Complexes of Pd(II) and Pt(II) with N-acetamide ligands, including N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, were synthesized and characterized for their anticancer effects against several cancer cell lines. These complexes demonstrated varying cytotoxic effects, supporting their potential use in cancer therapy. Density functional theory (DFT) was used to investigate the structure and stability of these compounds, providing insights into their interaction mechanisms Ahmed S. M. Al‐Janabi et al., 2020.

Synthesis and Biological Activities

Substituted benzothiazoles, including N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, have been synthesized and found to possess various pharmacological and biological activities, such as anti-inflammatory and antibacterial properties. These findings highlight the wide range of therapeutic properties associated with benzothiazole derivatives, underscoring their significance in medicinal chemistry Shivraj G Hunasnalkar et al., 2010.

Safety And Hazards

The safety and hazards associated with “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide” are not specified in the retrieved sources .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-9-10-17-18(11-13)24-20(21-17)22-19(23)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSUYTNFGVIMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.